

# Cross-Laboratory Validation of a Novel Neurofilament Light Chain (NfL) Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of a novel Neurofilament Light Chain (NfL) immunoassay against established platforms, supported by data from a multi-center validation study. The objective is to present an objective analysis of the assay's performance, reliability, and cross-platform comparability for researchers, scientists, and professionals in drug development.

Neurofilament light chain (NfL), a cytoskeletal protein found in neurons, is a sensitive biomarker for neuro-axonal injury.[1][2] Its quantification in cerebrospinal fluid (CSF) and blood is increasingly utilized in the clinical management and therapeutic development for various neurological conditions, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).[3][4] The translation of NfL measurement from research to routine clinical use necessitates standardized, reliable, and widely accessible assays.[2][5][6] This report details the cross-laboratory performance of a new NfL assay in comparison to existing methods.

## **Performance Comparison of NfL Immunoassays**

A multi-center "round robin" study was conducted to evaluate the analytical performance and inter-laboratory variability of several commercial and in-house neurofilament assays.[3][5] The study involved 10 international neurochemical laboratories analyzing identical sets of CSF, serum, and plasma samples from patients with ALS and neurological controls.[3][5]

## **Inter-Laboratory Coefficient of Variation (CV%)**



The inter-laboratory CV% serves as a key metric for assessing the reproducibility of an assay across different laboratory settings. A lower CV% indicates higher consistency. The table below summarizes the inter-laboratory CV% for four different analytical platforms used across multiple centers.

| Analytical Platform | Sample Type     | Mean Inter-Laboratory<br>CV% (± SD) |
|---------------------|-----------------|-------------------------------------|
| Simoa NfL           | Serum           | 18.3% (± 4.2%)                      |
| Plasma              | 7.2% (± 3.4%)   |                                     |
| CSF                 | 27.9% (± 6.8%)  | _                                   |
| Euroimmun pNfH      | Serum           | 17.6% (± 9.5%)                      |
| Plasma              | 18.5% (± 12.2%) |                                     |
| CSF                 | 6.5% (± 2.8%)   | _                                   |
| Uman NfL            | CSF             | 41.9% (± 3.4%)                      |
| BioVendor pNfH      | CSF             | 11.5% (± 6.1%)                      |

Data sourced from a multi-center study evaluating neurofilament assay reliability.[5]

### **Head-to-Head Automated Immunoassay Comparison**

In a separate head-to-head comparison, four automated NfL immunoassays were evaluated using plasma samples from individuals with various neurological conditions.[4] The study assessed the correlation and bias between the methods.



| Assay Comparison                                                 | Correlation (R²) | Key Findings                                                                  |
|------------------------------------------------------------------|------------------|-------------------------------------------------------------------------------|
| Quanterix Simoa® vs. Roche<br>Elecsys®                           | ≥ 0.95           | Significant proportional bias observed; Roche Elecsys values were ~85% lower. |
| Quanterix Simoa® vs.<br>Siemens Healthineers<br>Atellica® IM     | ≥ 0.95           | Strong correlation.                                                           |
| Quanterix Simoa® vs.<br>Fujirebio Lumipulse®                     | ≥ 0.95           | Strong correlation.                                                           |
| Roche Elecsys® vs. Siemens<br>Healthineers Atellica® IM          | ≥ 0.95           | Significant proportional bias observed.                                       |
| Roche Elecsys® vs. Fujirebio<br>Lumipulse®                       | ≥ 0.95           | Significant proportional bias observed.                                       |
| Siemens Healthineers<br>Atellica® IM vs. Fujirebio<br>Lumipulse® | ≥ 0.95           | Strong correlation.                                                           |

Data from a head-to-head comparison of four plasma NfL immunoassays.[4] Despite strong correlations ( $R^2 \ge 0.95$ ), significant proportional bias was noted between some assays, highlighting a lack of standardization.[4]

## **Experimental Protocols**

The cross-laboratory validation study was designed as a "round robin" proficiency testing scheme.

- 1. Sample Collection and Distribution:
- A central laboratory collected serum, plasma (EDTA), and CSF samples from a cohort of five patients diagnosed with ALS and five individuals serving as neurological controls.[3]
- Each sample was aliquoted to ensure sufficient volume for analysis by all participating laboratories.



 Aliquots were stored at -80°C and shipped on dry ice to ten participating international laboratories.

#### 2. Laboratory Analysis:

- Each participating laboratory analyzed the received samples using their in-house or commercially available neurofilament assays.
- Laboratories were instructed to follow their standard operating procedures for the respective assays.
- Data on NfL and/or phosphorylated neurofilament heavy chain (pNfH) concentrations were collected.

#### 3. Data Analysis:

- The collected data was analyzed to assess the ability of each assay to differentiate between the ALS and control groups.[3]
- The inter-assay coefficient of variation was calculated for each analytical platform that was used across multiple laboratories to determine the level of agreement between different sites.[3][5]

## **Experimental Workflow**

The following diagram illustrates the workflow of the cross-laboratory validation study.





Click to download full resolution via product page

Cross-laboratory validation workflow.



#### Conclusion

The cross-laboratory validation demonstrates that while most current neurofilament assays can reliably differentiate between patient and control groups, there is considerable variability between different platforms.[3] The inter-assay CV% ranged from 6.5% to 41.9% depending on the assay and sample type.[3][5][7][8] Head-to-head comparisons of automated platforms show strong correlations but also significant proportional biases, underscoring the need for standardization.[4] These findings are crucial for the integration of neurofilament measurements into clinical practice and multi-center clinical trials, highlighting the importance of using a single, standardized platform for longitudinal studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Development of a Highly Sensitive Neurofilament Light Chain Assay on an Automated Immunoassay Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Head-to-head comparison of four plasma neurofilament light chain (NfL) immunoassays -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A multi-center study of neurofilament assay reliability and inter-laboratory variability -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-Laboratory Validation of a Novel Neurofilament Light Chain (NfL) Immunoassay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664811#cross-laboratory-validation-of-a-new-neurofilament-assay]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com